

# Immunogenicity of Influenza Virus Nucleoprotein (383-391): A Technical Guide

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## Compound of Interest

Compound Name: CEF8, Influenza Virus NP (383-391)

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## Introduction

The influenza A virus nucleoprotein (NP) is a highly conserved internal antigen, making it a key target for universal influenza vaccine strategies. Within the NP, the peptide spanning amino acids 383-391, with the sequence SRYWAIRTR, has been identified as a critical, immunodominant cytotoxic T lymphocyte (CTL) epitope, particularly in individuals expressing the HLA-B\*2705 allele.<sup>[1][2][3]</sup> This technical guide provides an in-depth overview of the immunogenicity of the NP (383-391) peptide, consolidating key quantitative data, detailing experimental methodologies, and visualizing relevant biological and experimental workflows. Understanding the immunological characteristics of this epitope is paramount for the development of T-cell-based vaccines and immunotherapies against influenza.

## Core Concepts

The immunogenicity of the NP (383-391) peptide is primarily attributed to its ability to be processed and presented by Major Histocompatibility Complex (MHC) class I molecules, specifically HLA-B\*2705, on the surface of infected cells.<sup>[4][5]</sup> This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on CD8+ cytotoxic T lymphocytes, triggering a cascade of signaling events that lead to T-cell activation, proliferation, and the execution of effector functions.<sup>[6][7]</sup> These effector functions include the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in target cells, and the secretion of

pro-inflammatory cytokines such as interferon-gamma (IFN- $\gamma$ ) and tumor necrosis factor-alpha (TNF- $\alpha$ ), which have direct antiviral effects and further modulate the immune response.[7][8]

Mutations within this epitope, particularly at the arginine residue at position 384 (R384G/K), have been shown to abrogate binding to HLA-B\*2705, leading to a loss of CTL recognition and representing a mechanism of viral immune escape.[3][9] This highlights the critical role of this specific residue as an anchor for MHC binding.[9]

## Data Presentation

### Table 1: In Vitro Cytotoxicity of NP (383-391)-Specific CTLs

Effector Cells	Target Cells	Effector:Target (E:T) Ratio	% Specific Lysis	Reference
NP (383-391)-specific CD8+ T-cell line	Autologous BLCL + NP (383-391) peptide	10:1	73.9%	<a href="#">[10]</a>
NP (383-391)-specific CD8+ T-cell line	Autologous BLCL infected with Influenza A virus (expressing NP)	10:1	40.6%	<a href="#">[10]</a>
NP (383-391)-specific CD8+ T-cell clone	HLA-B2705+ BLCL + NP (383-391) peptide	Not Specified	High	<a href="#">[3]</a>
NP (383-391)-specific CD8+ T-cell clone	HLA-B2705+ BLCL infected with Influenza A/NL/94-384R (wild-type NP)	Various	Dose-dependent	<a href="#">[3]</a>
NP (383-391)-specific CD8+ T-cell clone	HLA-B2705+ BLCL infected with Influenza A/NL/94-384G (R384G mutant NP)	Various	No recognition	<a href="#">[3]</a>
In vitro stimulated PBMC from HLA-B2705+ donor	Autologous BLCL + NP (383-391) peptide	Various	Dose-dependent	<a href="#">[3]</a>
NP/B27 CTL Clone	HLA-A3- and -B27-positive B-LCL + SRYWAIRTR peptide	10:1	~50% (at 1μM peptide)	<a href="#">[11]</a>

NP/B27 CTL Clone	HLA-A3- and - B27-positive B- LCL + 2μM recombinant NP	10:1	~20%	<a href="#">[11]</a>
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BLCL: B-lymphoblastoid cell line

## Table 2: Cytokine Production in Response to NP (383-391)

Responding Cells	Stimulant	Cytokine Measured	Key Findings	Reference
CD8+ T cells from HLA-A0201/HLA-B2705 co-expressing individuals	NP (383-391) peptide	IFN- $\gamma$ , TNF- $\alpha$	Higher production compared to M1 (58-66) specific responses.	[8]
PBMC from HLA-B2705+ donors	NP (383-391) peptide	IFN- $\gamma$	10.6% of CD8+ T cells were specific for the NP (383-391) epitope in one donor.	[3]
PBMC from HLA-B2705+ healthy controls	NP (383-391) peptide	TNF- $\alpha$	Recognized by PBL from AS patients but not healthy controls in one study.	[12]
Peptide-restimulated PBMCs from AS patients and healthy controls	NP (383-391) peptide	IFN- $\gamma$	Elicits a specific T-cell response in some individuals, regardless of disease status.	[13]

PBMC: Peripheral blood mononuclear cells; AS: Ankylosing Spondylitis

## Experimental Protocols

### Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for producing the NP (383-391) peptide (SRYWAIRTR). The following is a generalized protocol based on Fmoc (9-

fluorenylmethyloxycarbonyl) chemistry.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[14\]](#)[\[15\]](#)

a. Resin Preparation:

- Select a suitable resin, such as Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid.[\[2\]](#)
- Swell the resin in N,N-dimethylformamide (DMF) for approximately 15-60 minutes.[\[1\]](#)[\[2\]](#)
- If using an unloaded resin, couple the first amino acid (Arginine) to the resin.[\[2\]](#)

b. Peptide Chain Elongation:

- Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF. This is typically a 20-60 minute incubation.[\[2\]](#)[\[14\]](#)
- Washing: Thoroughly wash the resin with DMF to remove the piperidine and deprotection byproducts.[\[1\]](#)
- Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Threonine) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).[\[1\]](#)[\[14\]](#) Add the activated amino acid to the resin and allow the coupling reaction to proceed.
- Washing: Wash the resin with DMF to remove excess reagents and byproducts.[\[2\]](#)
- Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (Arginine, Isoleucine, Alanine, Tryptophan, Tyrosine, Arginine, Serine).

c. Cleavage and Deprotection:

- Once the peptide chain is complete, remove the N-terminal Fmoc group.[\[1\]](#)
- Wash the resin with DMF and then with dichloromethane (DCM).[\[1\]](#)
- Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove

side-chain protecting groups.[4]

- Precipitate the cleaved peptide in cold diethyl ether and collect by centrifugation.
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

## Generation of NP (383-391)-Specific Cytotoxic T Lymphocyte (CTL) Clones

Generating CTL clones specific for the NP (383-391) epitope is essential for in vitro functional studies.[16][17][18][19][20]

### a. In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs):

- Isolate PBMCs from HLA-B\*2705 positive donors using Ficoll-Paque density gradient centrifugation.
- Stimulate the PBMCs with the synthetic NP (383-391) peptide at a concentration of 1-10 µg/mL in the presence of low-dose interleukin-2 (IL-2).
- Co-culture for 7-10 days to allow for the expansion of antigen-specific T cells.

### b. Isolation of Single Antigen-Specific T Cells (Limiting Dilution):

- After the initial stimulation, serially dilute the T cell culture in 96-well plates to a concentration of approximately 0.5-1 cell per well.[17]
- Add irradiated feeder cells (e.g., allogeneic PBMCs and an EBV-transformed B-lymphoblastoid cell line) and phytohemagglutinin (PHA) to each well to support T cell growth.
- Culture the plates in the presence of IL-2 for 2-4 weeks.

### c. Screening and Expansion of Clones:

- Screen the wells with visible cell growth for specificity by testing their ability to recognize target cells pulsed with the NP (383-391) peptide in a functional assay (e.g., IFN-γ ELISPOT or a small-scale cytotoxicity assay).

- Expand the positive clones by transferring them to larger culture vessels with fresh feeder cells and IL-2.
- Periodically re-stimulate the clones with peptide-pulsed antigen-presenting cells to maintain their growth and functionality.

## Chromium-51 ( $^{51}\text{Cr}$ ) Release Assay for Cytotoxicity

This assay quantitatively measures the ability of CTLs to lyse target cells.[\[3\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

### a. Target Cell Preparation:

- Use an appropriate target cell line, such as an HLA-B\*2705 positive B-lymphoblastoid cell line (BLCL).
- Label the target cells with  $^{51}\text{Cr}$  by incubating them with  $\text{Na}_2^{51}\text{CrO}_4$  for 1-2 hours at  $37^\circ\text{C}$ .
- Wash the labeled target cells thoroughly to remove unincorporated  $^{51}\text{Cr}$ .
- Pulse a subset of the target cells with the NP (383-391) peptide (1-10  $\mu\text{g}/\text{mL}$ ) for 1 hour at  $37^\circ\text{C}$ . Use unpulsed cells as a negative control.

### b. Cytotoxicity Assay:

- Plate the labeled target cells (pulsed and unpulsed) in a 96-well V-bottom plate.
- Add the NP (383-391)-specific CTLs (effector cells) at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
- Include control wells for spontaneous release (target cells with media only) and maximum release (target cells with a detergent like Triton X-100).
- Incubate the plate for 4-6 hours at  $37^\circ\text{C}$ .
- Centrifuge the plate and collect the supernatant from each well.
- Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

c. Calculation of Specific Lysis: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

## IFN- $\gamma$ Enzyme-Linked Immunospot (ELISPOT) Assay

The ELISPOT assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.[\[13\]](#)

### a. Plate Coating:

- Coat a 96-well PVDF membrane plate with an anti-human IFN- $\gamma$  capture antibody overnight at 4°C.
- Wash the plate to remove unbound antibody and block with a protein solution (e.g., BSA or serum) to prevent non-specific binding.

### b. Cell Incubation:

- Add PBMCs or isolated CD8<sup>+</sup> T cells to the wells.
- Stimulate the cells with the NP (383-391) peptide (1-10  $\mu$ g/mL). Include a negative control (no peptide) and a positive control (e.g., PHA).
- Incubate the plate for 18-24 hours at 37°C in a CO<sub>2</sub> incubator.

### c. Detection:

- Wash the plate to remove the cells.
- Add a biotinylated anti-human IFN- $\gamma$  detection antibody and incubate.
- Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).
- Wash the plate and add a substrate that forms an insoluble colored precipitate upon enzymatic reaction.
- Stop the reaction by washing with water.

- Allow the plate to dry and count the number of spots, where each spot represents a single IFN- $\gamma$ -secreting cell.

## Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the multiparametric analysis of cytokine production by specific cell subsets.<sup>[21]</sup>  
<sup>[22]</sup>

### a. Cell Stimulation:

- Stimulate PBMCs with the NP (383-391) peptide for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This causes cytokines to accumulate within the cell.

### b. Cell Staining:

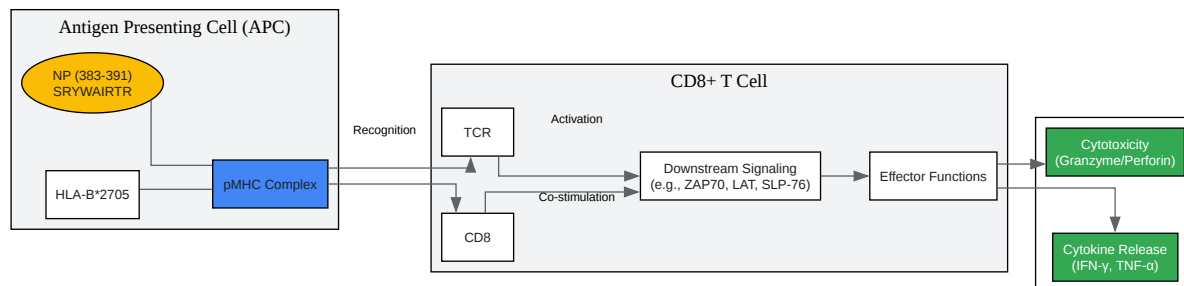
- Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8) to identify the T cell population of interest.
- Fix and permeabilize the cells to allow antibodies to access intracellular proteins.
- Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN- $\gamma$ , TNF- $\alpha$ ).

### c. Flow Cytometry Analysis:

- Acquire the stained cells on a flow cytometer.
- Gate on the CD8+ T cell population and analyze the percentage of these cells that are positive for IFN- $\gamma$  and/or TNF- $\alpha$ .

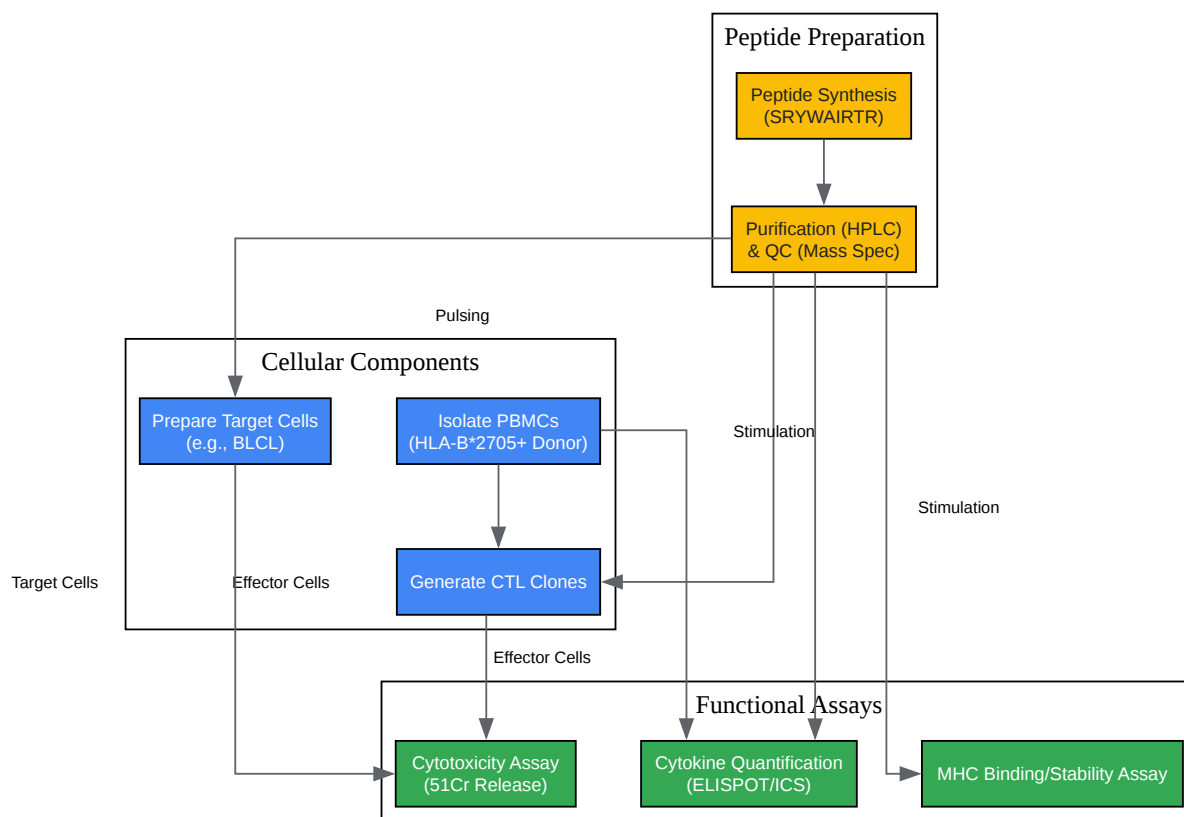
## Visualizations

## Signaling and Experimental Workflows



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Caption: T-Cell Receptor (TCR) recognition of the NP (383-391)-pMHC complex on an APC.



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Caption: Overall experimental workflow for assessing the immunogenicity of the NP (383-391) peptide.

## Conclusion

The influenza virus NP (383-391) peptide is a well-characterized, immunodominant CTL epitope restricted by HLA-B\*2705. Its high degree of conservation and demonstrated ability to elicit potent cytotoxic and cytokine responses in vitro underscore its importance as a target for

universal influenza vaccine development. The detailed protocols and compiled data within this guide provide a comprehensive resource for researchers aiming to further investigate the immunobiology of this critical epitope, evaluate vaccine candidates, or develop novel T-cell-based immunotherapies. Future studies should continue to explore the in vivo relevance of these findings and the potential for NP (383-391)-based strategies to confer broad and lasting protection against influenza A virus.

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